molecular formula C32H49N7O11S B590812 Meosuc-glu-val-lys-met-pna CAS No. 138486-85-8

Meosuc-glu-val-lys-met-pna

Cat. No.: B590812
CAS No.: 138486-85-8
M. Wt: 739.842
InChI Key: VPECJYHAAXDMGP-TVQWTUMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meosuc-glu-val-lys-met-pna involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methoxy-succinyl (Meosuc) group is introduced to the N-terminus of the peptide chain to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Meosuc-glu-val-lys-met-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the lysine and methionine residues is cleaved, releasing the chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically .

Common Reagents and Conditions

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified using UV-Vis spectrophotometry at 405 nm .

Scientific Research Applications

Meosuc-glu-val-lys-met-pna is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of Meosuc-glu-val-lys-met-pna involves its interaction with proteases. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is highly specific and allows for the precise measurement of protease activity. The chromogenic pNA group serves as a reporter molecule, providing a visual and quantitative readout of the enzymatic reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meosuc-glu-val-lys-met-pna is unique due to its specific peptide sequence and the presence of the methoxy-succinyl group, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays, providing reliable and reproducible results .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPECJYHAAXDMGP-TVQWTUMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N7O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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